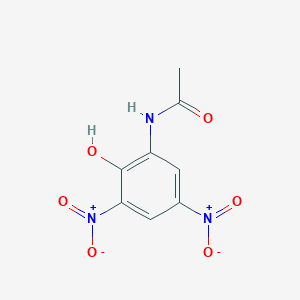

N-(2-Hydroxy-3,5-dinitrophenyl)acetamide

Beschreibung

Eigenschaften

CAS-Nummer |

5422-72-0 |

|---|---|

Molekularformel |

C8H7N3O6 |

Molekulargewicht |

241.16 g/mol |

IUPAC-Name |

N-(2-hydroxy-3,5-dinitrophenyl)acetamide |

InChI |

InChI=1S/C8H7N3O6/c1-4(12)9-6-2-5(10(14)15)3-7(8(6)13)11(16)17/h2-3,13H,1H3,(H,9,12) |

InChI-Schlüssel |

RMWYWQJCJOEMTR-UHFFFAOYSA-N |

SMILES |

CC(=O)NC1=C(C(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-])O |

Kanonische SMILES |

CC(=O)NC1=C(C(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-])O |

Andere CAS-Nummern |

5422-72-0 |

Herkunft des Produkts |

United States |

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

N-(2-Hydroxy-3,5-dinitrophenyl)acetamide has the molecular formula and is characterized by the presence of hydroxyl and dinitrophenyl groups. The compound exhibits notable melting points ranging from 133°C to 136°C, indicating its stability under certain conditions .

2.1 Antimicrobial Properties

Research has indicated that derivatives of this compound exhibit antimicrobial activity. For instance, studies involving nitro derivatives isolated from Arctic ice bacteria demonstrated their effectiveness against various microbial strains, including Bacillus subtilis and other pathogens . These findings suggest potential applications in developing new antimicrobial agents.

2.2 Plant Interaction Studies

This compound has also been studied for its effects on plant growth and metabolism. In experiments with Arabidopsis thaliana and Brassica oleracea, exposure to this compound led to the accumulation of glucosylated metabolites, indicating its role in plant secondary metabolism . This suggests that the compound could be utilized in agricultural practices to enhance plant resilience against stressors.

Pharmaceutical Applications

3.1 Drug Development

The bioactive properties of this compound make it a candidate for drug development. Its structural analogs have been explored for their potential as anti-inflammatory agents and as modulators of biological pathways involved in disease processes. The nitrated derivatives have shown promise in selectively targeting cellular pathways, which could lead to innovative therapeutic strategies .

3.2 Toxicological Studies

Given the compound's nitrated structure, it is essential to investigate its toxicological profile. Studies have suggested that while some derivatives exhibit beneficial biological effects, others may pose risks due to their reactive nature. Research into the metabolic pathways of these compounds can provide insights into their safety and efficacy as therapeutic agents .

Environmental Applications

4.1 Biodegradation Studies

This compound is also relevant in environmental science, particularly concerning biodegradation processes. Microbial cultures have been shown to metabolize this compound, indicating its potential use in bioremediation efforts aimed at detoxifying environments contaminated with similar nitro compounds . Understanding the microbial pathways involved can enhance strategies for environmental cleanup.

Case Studies and Research Findings

Vergleich Mit ähnlichen Verbindungen

Substituent Effects on Molecular Properties

The table below compares N-(2-Hydroxy-3,5-dinitrophenyl)acetamide with key analogs, highlighting substituent patterns and their implications:

Key Observations

Acidity and Reactivity :

- The target compound’s nitro groups increase acidity compared to chloro or methyl-substituted analogs. For example, N-(3,5-dichloro-4-nitrophenyl)acetamide (pKa ~8–9) is less acidic than the target due to fewer electron-withdrawing groups .

- Methyl groups in N-(3,4-dimethyl-2,5-dinitrophenyl)acetamide reduce polarity and solubility, making it less reactive in aqueous environments .

Hydrogen Bonding and Solubility :

- The hydroxyl group at position 2 in the target compound facilitates intermolecular hydrogen bonding, similar to N-(2,5-dichloro-4-hydroxyphenyl)acetamide, which forms N–H⋯O and N–H⋯Cl bonds in its crystal structure .

Photodegradation products such as N-(2,5-dichloro-4-hydroxyphenyl)acetamide highlight stability concerns under UV light, a critical factor for pharmaceutical analogs .

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed to prepare N-(2-Hydroxy-3,5-dinitrophenyl)acetamide, and how can reaction conditions be optimized for higher yield?

- Methodological Answer : The compound can be synthesized via nitration and acetylation of precursor phenolic derivatives. For instance, nitration of acetamide-substituted phenols under controlled acidic conditions (e.g., HNO₃/H₂SO₄) at low temperatures (0–5°C) minimizes side reactions. Post-synthesis purification via recrystallization (e.g., using ethanol/water mixtures) improves purity. Monitoring reaction progress with TLC and adjusting stoichiometry (e.g., molar ratios of nitrating agents) can optimize yield .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

- Methodological Answer :

- FT-IR : Confirm functional groups (e.g., -NO₂ stretching at ~1520–1340 cm⁻¹, -OH at ~3300 cm⁻¹).

- NMR : ¹H NMR identifies aromatic protons (δ 7–9 ppm) and acetamide methyl groups (δ 2.1–2.3 ppm). ¹³C NMR verifies carbonyl (δ ~170 ppm) and aromatic carbons.

- HPLC : Assess purity using reverse-phase columns (C18) with UV detection at λ ~254 nm.

- X-ray Crystallography : Resolve molecular geometry and hydrogen-bonding networks (e.g., N–H⋯O interactions) .

Advanced Research Questions

Q. How can distributed computing methods predict the crystal structure and polymorphism of this compound?

- Methodological Answer : Distributed computing frameworks (e.g., genetic algorithms coupled with density functional theory) enable energy minimization across conformational space. For example, the Flexible Molecule Toolkit evaluates torsion angles and packing motifs, prioritizing low-energy polymorphs. Validation against experimental XRD data (e.g., unit cell parameters, R-factors) ensures accuracy .

Q. What strategies resolve contradictions between experimental spectroscopic data and computational simulations for this compound?

- Methodological Answer :

- Benchmarking : Compare computed (DFT/B3LYP/6-311+G(d,p)) vibrational frequencies with experimental IR/Raman spectra. Scale factors (0.96–0.98) adjust for anharmonicity.

- Solvent Effects : Simulate NMR chemical shifts using polarizable continuum models (PCM) to account for solvent-induced shifts.

- Dynamic Effects : Incorporate molecular dynamics (MD) to model temperature-dependent conformational changes affecting spectral line shapes .

Q. How does functionalization of the aromatic ring (e.g., diazenyl groups) alter the physicochemical properties of this compound derivatives?

- Methodological Answer : Introducing electron-withdrawing groups (e.g., diazenyl) via electrophilic substitution increases acidity of the phenolic -OH (pKa ↓) and redshifts UV-Vis absorption (λmax ↑). Solubility can be modulated by varying substituent polarity (e.g., sulfonation for aqueous solubility). Stability under photolytic conditions is assessed via accelerated aging studies (e.g., 365 nm UV lamp, HPLC monitoring) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.